molecular formula C9H9FO3 B11722576 5'-Fluoro-2-hydroxy-2'-methoxyacetophenone

5'-Fluoro-2-hydroxy-2'-methoxyacetophenone

Cat. No.: B11722576
M. Wt: 184.16 g/mol
InChI Key: AIGKKIWWBPJTBF-UHFFFAOYSA-N
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Description

5’-Fluoro-2-hydroxy-2’-methoxyacetophenone is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetophenone, characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone typically involves several steps. One common method starts with the acetylation of amino-phenol to form 4-acetaminophenol acetic ester. This intermediate then undergoes a Fries rearrangement in the presence of aluminum chloride and sodium chloride to yield 2-ethanoyl-4-acetaminophenol. Subsequent fluorine diazotization and hydrolysis produce the final compound .

Industrial Production Methods

Industrial production of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to maximize yield and purity, with a total yield of up to 54.5% .

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2-hydroxy-2’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5’-Fluoro-2-hydroxy-2’-methoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Fluoro-2-hydroxy-2’-methoxyacetophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Fluoro-2-hydroxy-2’-methoxyacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C9H9FO3/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4,11H,5H2,1H3

InChI Key

AIGKKIWWBPJTBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CO

Origin of Product

United States

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